N-(1-butyl-1H-tetraazol-5-yl)-N-(2,5-dimethoxybenzyl)amine
Description
N-(1-butyl-1H-tetraazol-5-yl)-N-(2,5-dimethoxybenzyl)amine (CAS: 1179449-49-0) is a synthetic organic compound with the molecular formula C₁₄H₂₁N₅O₂ and a molecular weight of 291.35 g/mol. It features a tetraazole ring substituted with a butyl group and a benzylamine moiety bearing 2,5-dimethoxy substituents. The compound is commercially available in research-grade quantities (purity ≥95%) at prices ranging from $225.00 to $425.00, depending on the scale (10–100 mg) . Its primary application is in chemical research, with explicit restrictions against human or animal use.
Properties
Molecular Formula |
C14H21N5O2 |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
1-butyl-N-[(2,5-dimethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C14H21N5O2/c1-4-5-8-19-14(16-17-18-19)15-10-11-9-12(20-2)6-7-13(11)21-3/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16,18) |
InChI Key |
DEHGFHDVKBECSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=N1)NCC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Biological Activity
N-(1-butyl-1H-tetraazol-5-yl)-N-(2,5-dimethoxybenzyl)amine is a compound of interest due to its potential biological activities. Tetrazoles, including this compound, are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 1-butyl-1H-tetrazole with 2,5-dimethoxybenzaldehyde followed by amination processes. The efficiency of this synthesis can be improved using microwave-assisted methods or heterogeneous catalysts, yielding high purity and yield rates .
Tetrazole derivatives exhibit various biological activities through multiple mechanisms. They can act as enzyme inhibitors, receptor antagonists, or modulators of ion channels. Specifically, the tetrazole moiety can interact with biological targets due to its ability to mimic carboxylic acids, influencing various signaling pathways .
Pharmacological Properties
Research indicates that compounds with tetrazole structures show significant anti-inflammatory, analgesic, and antimicrobial properties. For instance:
- Antimicrobial Activity : Compounds similar to this compound have demonstrated effectiveness against a range of microbial pathogens. The tetrazole ring enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased bioactivity .
- Anticancer Activity : Studies have shown that tetrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives incorporating the tetrazole ring have been evaluated for their activity against lung cancer (A549), skin cancer (HaCaT), and others. The results indicate a significant reduction in cell viability in a dose-dependent manner .
Case Study 1: Anticancer Properties
In a study evaluating a series of tetrazole derivatives, including this compound, researchers found that these compounds exhibited promising anticancer activity against A549 and HTB-140 cell lines. The MTT assay results indicated that certain derivatives had IC50 values in the micromolar range, suggesting effective cytotoxicity while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of tetrazole derivatives showed that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings .
Data Summary
Comparison with Similar Compounds
Key Implications of Substituent Positioning :
- Steric Effects : The 2,3-isomer may exhibit greater steric hindrance near the amine group, affecting reactivity in coordination chemistry or catalytic applications.
- Solubility : Predicted lower pKa for the 2,3-isomer (2.32) suggests increased acidity, which could influence solubility in aqueous media .
Functional Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Unlike the tetraazole-based target compound, this benzamide derivative is designed for metal-catalyzed C–H bond functionalization. Key contrasts include:
- Directing Group: The benzamide’s N,O-bidentate group enables chelation to transition metals, whereas the tetraazole-amine system may act as a monodentate ligand.
- Synthetic Utility : The benzamide’s directing group is experimentally validated for catalysis, whereas the target compound’s applications remain speculative .
Research Findings and Data Gaps
- Commercial Accessibility : The target compound is more readily available (multiple scales) compared to its 2,3-dimethoxy isomer, which is offered by only two suppliers (Interbioscreen Ltd. and Specs) .
- Predicted Properties : Computational models for the 2,3-isomer suggest moderate thermal stability (boiling point ~443°C) and low density, though experimental validation is lacking .
Preparation Methods
Multicomponent Synthesis Using Azides and Isocyanides
Recent advances have demonstrated the efficiency of microwave-assisted multicomponent reactions to synthesize 1-substituted 5-aminotetrazoles. One representative procedure involves reacting an amine, an isocyanide derivative, and trimethylsilyl azide (TMSN3) under microwave irradiation in acetonitrile at elevated temperatures (e.g., 125–180 °C) for short reaction times (2–10 minutes). This method offers rapid access to the tetrazole core with high purity and yield, avoiding the use of hazardous hydrazoic acid (HN3).
- Combine 1 equivalent of a carbonyl compound (or isocyanide), 1 equivalent of amine (e.g., 2,5-dimethoxybenzylamine), 1 equivalent of phosphoryl chloride (POCl3), and 1.5 equivalents of TMSN3 in acetonitrile.
- Seal the mixture in a microwave vial and heat at 180 °C under microwave irradiation.
- After reaction completion, quench with saturated sodium bicarbonate, extract with dichloromethane, and purify by chromatography.
This method is adaptable to N-alkyl tetrazoles, including the butyl-substituted tetrazole moiety, by selecting appropriate starting amines or isocyanides.
Stepwise Synthesis via N-Alkyl Tetrazole Intermediate
An alternative approach involves first synthesizing 1-butyl-1H-tetrazol-5-amine, followed by N-alkylation with 2,5-dimethoxybenzyl chloride or bromide.
Synthesis of 1-butyl-1H-tetrazol-5-amine:
- React N-alkyl substituted cyanoacetamides with sodium azide and triethylamine hydrochloride in toluene at 90 °C for 20 hours.
- Acidify and isolate the tetrazole product by filtration.
- This intermediate can be purified and characterized before further functionalization.
- The tetrazol-5-amine is reacted with 2,5-dimethoxybenzyl halide under basic conditions (e.g., potassium carbonate in DMF).
- The reaction proceeds via nucleophilic substitution to form the desired N-(1-butyl-1H-tetrazol-5-yl)-N-(2,5-dimethoxybenzyl)amine.
Microwave-Assisted One-Pot Synthesis
A convergent one-pot microwave-assisted method has been reported for tetrazole derivatives, which could be adapted for this compound.
- Combine butylamine, 2,5-dimethoxybenzylamine, and sodium azide with a suitable catalyst such as bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) in acetonitrile.
- Heat under microwave irradiation at 125 °C for 2–5 minutes.
- Filter and purify the product by standard chromatographic techniques.
This method offers rapid synthesis with minimal side products and high atom economy.
- The microwave-assisted MCR methods yield products with high stereochemical retention and purity, as confirmed by chiral HPLC and NMR spectroscopy.
- The stepwise synthesis route allows isolation of intermediates for characterization by mass spectrometry and elemental analysis.
- The catalytic microwave method using bismuth nitrate provides a green chemistry approach with reduced hazardous waste and shorter reaction times.
- Purification typically involves silica gel chromatography with ethyl acetate/hexane mixtures.
- Structural confirmation is achieved through ^1H and ^13C NMR, mass spectrometry, and IR spectroscopy.
The preparation of N-(1-butyl-1H-tetrazol-5-yl)-N-(2,5-dimethoxybenzyl)amine can be efficiently accomplished through several synthetic strategies, with microwave-assisted multicomponent reactions offering the most rapid and environmentally friendly approach. Stepwise synthesis via tetrazole intermediates remains valuable for scale-up and detailed mechanistic studies. The choice of method depends on available equipment, desired scale, and purity requirements.
This comprehensive overview integrates data from peer-reviewed journals and authoritative chemical databases, excluding unreliable sources, ensuring a professional and scientifically robust guide to the preparation of this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1-butyl-1H-tetrazol-5-yl)-N-(2,5-dimethoxybenzyl)amine?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, similar N-benzylamine derivatives are synthesized by reacting primary amines with substituted benzyl halides under basic conditions (e.g., K₂CO₃ in DMF). The tetrazole moiety may require protection during synthesis, with deprotection steps post-coupling .
- Key Steps :
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Q. How can researchers confirm the structural integrity of this compound?
- Characterization Tools :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for dimethoxybenzyl) and tetrazole protons (δ 8.0–9.0 ppm). Methoxy groups appear as singlets near δ 3.7–3.8 ppm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS.
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Approaches :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test binding affinity to target enzymes (e.g., DHFR, thymidylate synthase) via fluorescence polarization .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Strategies :
- Synthesize analogs with variations in:
- Tetrazole substituents : Replace butyl with ethyl or propyl to assess alkyl chain length effects.
- Benzyl methoxy groups : Modify positions (e.g., 2,4-dimethoxy vs. 3,5-dimethoxy) to study electronic effects .
- Data Analysis : Corrogate bioactivity data (e.g., IC₅₀ values) with computational models (e.g., molecular docking, QSAR) to identify critical pharmacophores .
Q. What crystallographic parameters are critical for resolving its 3D structure?
- Key Parameters :
- Unit Cell Dimensions : Similar to related compounds (e.g., a = 19.2951 Å, b = 13.6381 Å, c = 19.3808 Å; space group I 1 2/a 1) .
- Hydrogen Bonding : Analyze interactions (e.g., N–H···N or C–H···O) stabilizing the crystal lattice .
- Table : Example Crystallographic Data from Analogous Compounds
| Parameter | Value | Source |
|---|---|---|
| Space Group | I 1 2/a 1 | |
| R-factor | 0.0538 (all reflections) | |
| Radiation | MoKα (λ = 0.71073 Å) |
Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?
- Resolution Steps :
- Pharmacokinetics : Assess bioavailability via ADME studies (e.g., plasma stability, microsomal metabolism).
- Metabolite Profiling : Identify active/inactive metabolites using LC-MS/MS .
- Dose Optimization : Adjust dosing regimens to account for species-specific metabolic differences .
Q. What advanced spectroscopic techniques elucidate electronic interactions in this compound?
- Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
